molecular formula C6H4BBrF2O2 B8143597 3-Bromo-4,5-difluorobenzeneboronic acid

3-Bromo-4,5-difluorobenzeneboronic acid

Cat. No.: B8143597
M. Wt: 236.81 g/mol
InChI Key: DIMOPZNDZAMTSA-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorobenzeneboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with a boronic acid functional group. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,4-difluorophenylboronic acid with a brominating agent under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the bromination process.

Industrial Production Methods

Industrial production of 3-Bromo-4,5-difluorobenzeneboronic acid may involve large-scale bromination and fluorination processes followed by purification steps to ensure high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Brominating Agents: Such as N-bromosuccinimide (NBS) for introducing bromine atoms.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and ethanol are commonly used solvents.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3-Bromo-4,5-difluorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluorobenzeneboronic acid in chemical reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The presence of bromine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,5-difluorobenzeneboronic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can enhance its reactivity and selectivity in various chemical reactions. The combination of these halogens with the boronic acid group makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(3-bromo-4,5-difluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMOPZNDZAMTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Br)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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